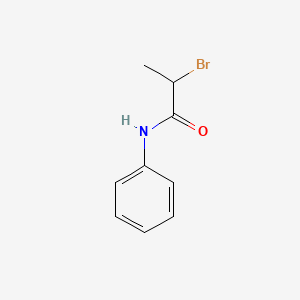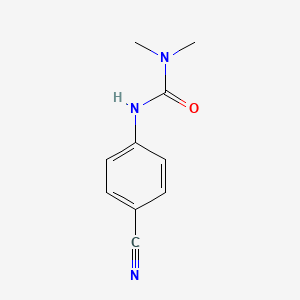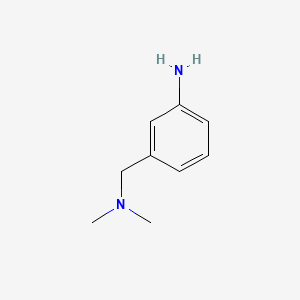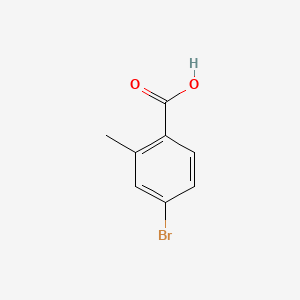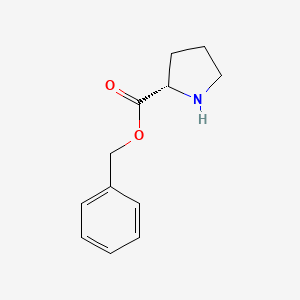
Propyl pivalate
Übersicht
Beschreibung
Synthesis Analysis
Propyl pivalate's synthesis involves various catalytic methods, highlighting its versatility in organic synthesis. For instance, the Au-catalyzed synthesis of (1Z,3E)-2-pivaloxy-1,3-dienes from propargylic pivalates showcases the selective transformation of propargylic pivalates into pivaloxy-1,3-dienes, utilizing the unusual selectivity of 1,2-acyloxy migration (Li, Zhang, & Zhang, 2008). Additionally, palladium-catalyzed and nickel-catalyzed reactions involving propyl pivalate or its derivatives illustrate its application in cross-coupling reactions, underlining the compound's chemical versatility and the strategic use of catalysts for efficient synthesis (Lafrance & Fagnou, 2006); (Zhou, Srinivas, Dasgupta, & Watson, 2013).
Molecular Structure Analysis
The molecular and electronic structure of propyl pivalate-related compounds has been explored through various spectroscopic and crystallographic methods. For instance, the study on the trinuclear complex [LFeIII(μ-O)(μ-piv)2FeIII(μ-OH)(μ-piv)2FeIII(piv)2]·C6H5CH3 reveals detailed information about its molecular structure, obtained via X-ray crystallography, and the electronic structure elucidated through spectroscopic methods (Hummel, Bill, Weyhermüller, & Wieghardt, 1999).
Chemical Reactions and Properties
Propyl pivalate undergoes various chemical reactions, demonstrating its reactivity and functional group compatibility in organic synthesis. The nickel-catalyzed reductive cleavage of aryl-oxygen bonds in alkoxy- and pivaloxyarenes, using hydrosilanes as a reducing agent, showcases the chemical reactivity and functional group tolerance of propyl pivalate derivatives (Tobisu, Yamakawa, Shimasaki, & Chatani, 2011).
Physical Properties Analysis
The synthesis and characterization of coordination polymers and complexes involving propyl pivalate or its derivatives provide insight into the physical properties of these compounds. The study on copper(I) pivalate highlights its unique helical polymeric chain structure, formed by cuprophilicity and a balance between cuprophilicity and steric effects of the tert-butyl groups (Sugiura, Yoshikawa, & Awaga, 2006).
Chemical Properties Analysis
The application of propyl pivalate in cross-coupling reactions, such as the Suzuki-Miyaura coupling with arylboronic acids, underlines its chemical properties and its role as a versatile building block in organic synthesis. The development of an air-stable Ni(II) complex for the coupling of aryl pivalates demonstrates the evolving understanding of propyl pivalate's chemical behavior and its applications in complex molecule synthesis (Quasdorf, Tian, & Garg, 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
propyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-5-6-10-7(9)8(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKUYPGVVVLYSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199283 | |
| Record name | n-Propyl pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl pivalate | |
CAS RN |
5129-35-1 | |
| Record name | n-Propyl pivalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Propyl pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | propyl 2,2-dimethylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




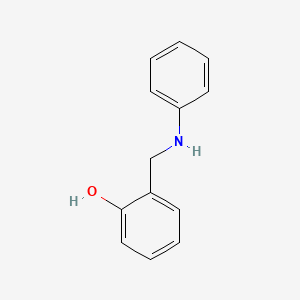
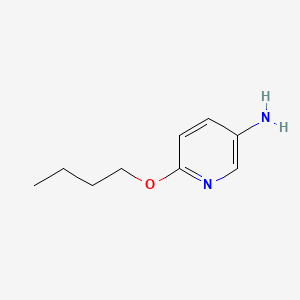
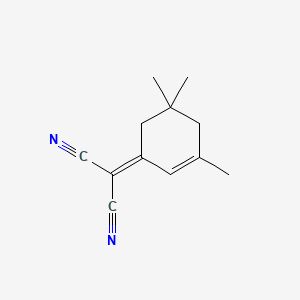
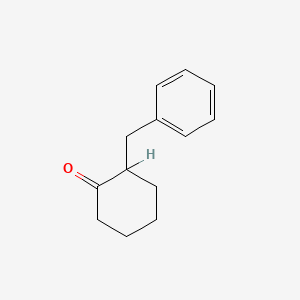
![Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione](/img/structure/B1266570.png)
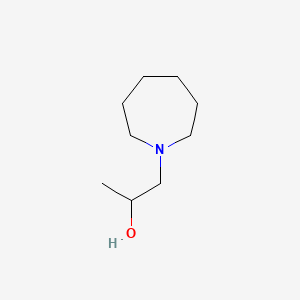
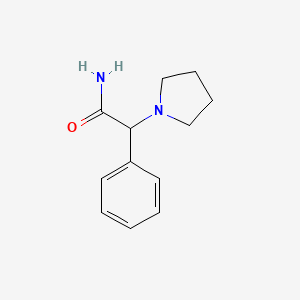
![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B1266577.png)
